molecular formula C11H14Br2 B13122773 1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene

1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene

Cat. No.: B13122773
M. Wt: 306.04 g/mol
InChI Key: HUXSKLOMHKXBTF-UHFFFAOYSA-N
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Description

α,α’-Dibromo-m-xylene , is an organic compound with the following chemical structure:

BrCH2C6H3(CH3)2Br\text{Br} \, \text{CH}_2 \, \text{C}_6\text{H}_3(\text{CH}_3)_2\text{Br} BrCH2​C6​H3​(CH3​)2​Br

It belongs to the class of aromatic compounds and contains both bromine atoms and a tert-butyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Bromination of m-xylene: The compound can be synthesized by brominating m-xylene (1,3-dimethylbenzene) using bromine or a brominating agent. The reaction occurs at the benzylic position, leading to the formation of α,α’-dibromo-m-xylene.

    Bromo-de-tert-butylation: Another method involves bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene, where the tert-butyl group is replaced by a bromomethyl group.

Industrial Production:: Industrial-scale production typically involves the bromination of m-xylene using a suitable catalyst and optimized conditions.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atoms.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl compound.

    Oxidation Reactions: Oxidation of the benzylic carbon can lead to the formation of carboxylic acids or ketones.

Common reagents include strong bases (for deprotonation), reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).

Major products depend on reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of other compounds.

    Materials Science: For functionalized polymers and materials.

    Medicinal Chemistry: As a building block for drug development.

Mechanism of Action

The compound’s mechanism of action varies based on its specific application. It may act as a reactive intermediate or participate in specific chemical reactions.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to its combination of bromine atoms and the tert-butyl group. Similar compounds include other halogenated benzylic derivatives, but this specific structure sets it apart.

Properties

Molecular Formula

C11H14Br2

Molecular Weight

306.04 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-tert-butylbenzene

InChI

InChI=1S/C11H14Br2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,7H2,1-3H3

InChI Key

HUXSKLOMHKXBTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)CBr

Origin of Product

United States

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